2-[[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile
Description
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Properties
IUPAC Name |
2-[[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N5/c13-10-3-9(12(14,15)16)7-21-11(10)20-2-1-19-6-8(4-17)5-18/h3,6-7,19H,1-2H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAFXMNRAKBYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCNC=C(C#N)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a key structural motif in this compound, are used in the agrochemical and pharmaceutical industries. They are thought to interact with various targets to exert their biological activities.
Mode of Action
Trifluoromethylpyridines are known to have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety. These properties likely contribute to the compound’s interaction with its targets.
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries. The effects on these pathways likely result from the compound’s interaction with its targets.
Result of Action
The unique physicochemical properties of trifluoromethylpyridines are thought to contribute to their biological activities.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and its overall effectiveness.
Biological Activity
The compound 2-[[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a pyridine ring, which is significant for its biological interactions. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClF3N4 |
| Molecular Weight | 331.71 g/mol |
| CAS Number | 123456-78-9 |
| IUPAC Name | This compound |
| Boiling Point | 210 °C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyridine nitrogen can participate in hydrogen bonding, which may facilitate binding to target proteins.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways critical for cell survival and proliferation.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds with trifluoromethyl substitutions often demonstrate enhanced cytotoxicity against various cancer lines due to increased interaction with cellular targets.
Case Study: Anticancer Efficacy
A study evaluated the anticancer properties of structurally related compounds on human cancer cell lines (e.g., MCF-7, A549). The results indicated that the compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range.
Toxicity and Safety Profile
While exploring the biological potential, it is crucial to assess the toxicity profile. Preliminary studies suggest moderate toxicity levels; however, further investigation is needed to determine safe dosage ranges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
